Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-
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Overview
Description
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-phenyl-1-indolizinyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- typically involves multiple steps. One common method includes the nucleophilic substitution of a cyclic sulfamidate derived from amino acids, followed by intramolecular hydroamination
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using palladium-catalyzed cyclization reactions. These reactions are efficient and provide high yields of the desired product under aerobic conditions . The use of eco-friendly and cost-effective solvents, such as piperazine, further enhances the industrial applicability of this synthesis method.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler analog with similar structural features but lacking the indolizinyl carbonyl group.
meta-Chlorophenylpiperazine: Another related compound with a similar core structure but different substituents.
Uniqueness
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- is unique due to the presence of both the 3-chlorophenyl and 2-phenyl-1-indolizinyl carbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
832735-71-4 |
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Molecular Formula |
C25H22ClN3O |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenylindolizin-1-yl)methanone |
InChI |
InChI=1S/C25H22ClN3O/c26-20-9-6-10-21(17-20)27-13-15-28(16-14-27)25(30)24-22(19-7-2-1-3-8-19)18-29-12-5-4-11-23(24)29/h1-12,17-18H,13-16H2 |
InChI Key |
JDCGBIUINPXHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CN4C=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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